REACTION_CXSMILES
|
CNS(CCC1C=CC(N)=CC=1)(=O)=O.C(=O)(O)[O-].[Na+].II.S(S([O-])=O)([O-])(=O)=O.[Na+].[Na+].[CH3:31][NH:32][S:33]([CH2:36][CH2:37][C:38]1[CH:43]=[CH:42][C:41]([NH2:44])=[C:40]([I:45])[CH:39]=1)(=[O:35])=[O:34].[C:46](OC(=O)C)(=[O:48])[CH3:47]>ClCCl.CCCCCCC>[I:45][C:40]1[CH:39]=[C:38]([CH2:37][CH2:36][S:33](=[O:35])(=[O:34])[NH:32][CH3:31])[CH:43]=[CH:42][C:41]=1[NH:44][C:46](=[O:48])[CH3:47] |f:1.2,4.5.6|
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
CNS(=O)(=O)CCC1=CC=C(C=C1)N
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
75 g
|
Type
|
reactant
|
Smiles
|
CNS(=O)(=O)CCC1=CC(=C(C=C1)N)I
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was agitated at 25° C. for about an hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to obtain a biphasic reaction mass
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature below 30° C
|
Type
|
TEMPERATURE
|
Details
|
cooled to 10-15° C
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature of 25° C
|
Type
|
STIRRING
|
Details
|
The reaction mass was stirred for about 90 minutes
|
Duration
|
90 min
|
Type
|
CUSTOM
|
Details
|
layers were separated
|
Type
|
WASH
|
Details
|
The organic layer was washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
DISTILLATION
|
Details
|
distilled under vacuum
|
Type
|
CUSTOM
|
Details
|
to obtain a residue
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 50-55° C.
|
Name
|
|
Type
|
product
|
Smiles
|
IC1=C(C=CC(=C1)CCS(NC)(=O)=O)NC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |